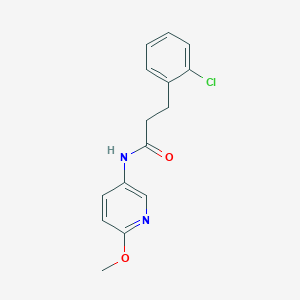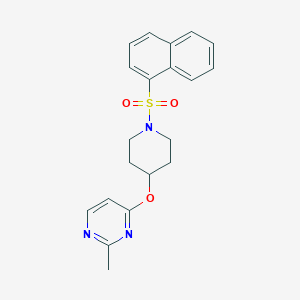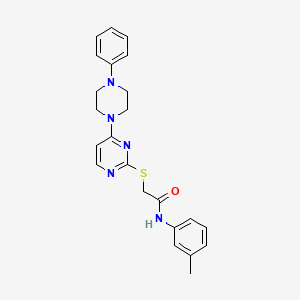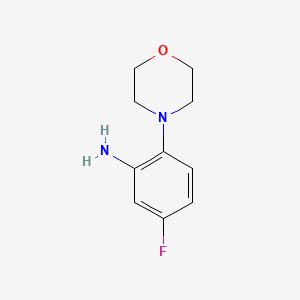
5-Fluoro-2-morpholin-4-yl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-Fluoro-2-morpholin-4-yl-phenylamine involves various methods, as seen in the provided papers. For instance, the synthesis of a related compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was achieved through a developed method and crystallized from acetonitrile . Another compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Additionally, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine . The synthesis of novel fluorinated morpholine-containing benzamide derivatives was reported, involving the reaction between 2-fluoro-4-morpholinobenzenamine and different substituted benzoyl chloride . Lastly, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone via amination and cyclization .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using various analytical techniques. Single crystal X-ray diffraction studies revealed that the compounds crystallize in different systems, such as monoclinic, and exhibit specific lattice parameters . The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was also determined . Spectroscopic techniques like NMR, IR, and Mass spectral studies were used to characterize the compounds and confirm their structures .
Chemical Reactions Analysis
The papers describe the condensation reactions as a common method for synthesizing the related compounds. For example, the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with 5-fluoro-4-morpholino-1,2-phenylenediamines leads to the formation of thiazolo[3,4-a]quinoxalines . The reactions are typically carried out under reflux conditions or by using specific reagents and catalysts to promote the desired transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The crystal packing of these compounds exhibits various intermolecular interactions, such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking interactions, which contribute to the formation of supramolecular networks . The compounds demonstrate a range of biological activities, including anti-hepatitis B virus activity, antibacterial, antioxidant, anti-TB, anti-diabetic activities, and antitumor activity against certain cancer cell lines . These activities are often evaluated through molecular docking studies and in vitro testing .
Applications De Recherche Scientifique
Scientific Research Applications of 5-Fluoro-2-morpholin-4-yl-phenylamine
Neurokinin-1 Receptor Antagonism
This compound derivatives have been investigated for their potential as neurokinin-1 (NK-1) receptor antagonists. These compounds exhibit high affinity and long-acting antagonistic properties against the h-NK-1 receptors, making them promising candidates for the treatment of conditions such as emesis, depression, peripheral pain, migraine, and various psychiatric disorders. For instance, compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride have shown effectiveness in pre-clinical tests related to emesis and depression (Harrison et al., 2001).
Antibacterial and Antimicrobial Activity
Certain this compound derivatives have been synthesized and shown remarkable antimicrobial and antibacterial activities. For example, compounds synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride displayed significant anti-TB activity and superior anti-microbial activity (Mamatha S.V et al., 2019). Additionally, another series of novel derivatives, such as 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one, were synthesized and tested for their antibacterial and antifungal activities, displaying moderate in vitro activities against tested microorganisms (Patil et al., 2011).
Serotonin Reuptake Inhibition and 5-HT2A Receptor Antagonism
Some compounds, like YM992 ((S)-2-[[(7-fluoro-4-indanyl)oxy]methyl]morpholine monohydrochloride), exhibit both selective serotonin reuptake inhibition and 5-HT2A receptor antagonistic activity. This dual action makes these compounds potentially effective as novel antidepressants, offering advantages over conventional selective serotonin reuptake inhibitors (SSRIs). They have been shown to improve learning deficits in animal models, highlighting their potential efficacy in clinical use for affective and anxiety disorders (Takeuchi et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
5-fluoro-2-morpholin-4-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVHSRBHIFWVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144187-44-0 |
Source


|
| Record name | 5-fluoro-2-(morpholin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

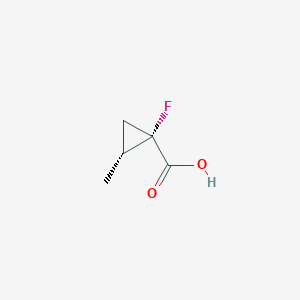
![1-Methyl-4-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B3000384.png)
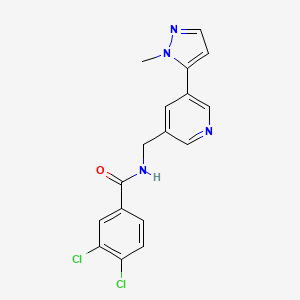
![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3000387.png)
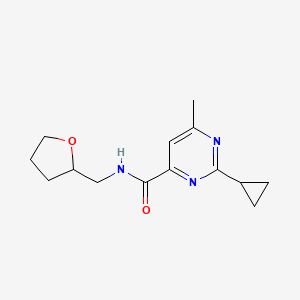
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)
![Methyl 3-[(2-bromophenoxy)methyl]benzoate](/img/structure/B3000393.png)
![3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3000394.png)

![7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000399.png)
